2-Methoxy-2-methylpropan-1-ol
Overview
Description
2-Methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid with a molecular weight of 104.15 g/mol. This compound is known for its unique structural features, including a methoxy group (-OCH3) attached to a secondary carbon atom, which imparts distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common synthetic route involves the hydration of 2-methylpropene (isobutene) to form this compound. This reaction typically uses acidic catalysts such as sulfuric acid or phosphoric acid under controlled temperature and pressure conditions.
Methanolysis of Esters: Another method involves the methanolysis of esters derived from 2-methylpropanoic acid. This reaction requires methanol and a strong acid catalyst, often carried out under reflux conditions.
Industrial Production Methods: In industrial settings, the compound is often produced through large-scale hydration reactions or methanolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets industry standards for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-methoxy-2-methylpropanal or 2-methoxy-2-methylpropanoic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions are less common but can involve converting the compound to its corresponding alkane derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydrochloric acid (HCl) or bromine (Br2) are typically employed.
Major Products Formed:
Oxidation: 2-Methoxy-2-methylpropanal, 2-methoxy-2-methylpropanoic acid.
Reduction: 2-Methylpropane.
Substitution: 2-Methyl-2-chloropropane, 2-Methyl-2-bromopropane.
Scientific Research Applications
2-Methoxy-2-methylpropan-1-ol finds applications across various fields:
Chemistry: It serves as a solvent and intermediate in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of perfumes, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-2-methylpropan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, altering their activity and providing insights into their function. The molecular targets and pathways involved are typically specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Propanol
Methoxyethanol
2-Methoxyethanol
2-Methyl-2-propanol
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Properties
IUPAC Name |
2-methoxy-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPUAIZSESMILD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472010 | |
Record name | 2-Methoxy-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22665-67-4 | |
Record name | 2-Methoxy-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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